4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

DNA alkylation CB2 cannabinoid receptor Bifunctional pharmacology

Secure the definitive dual-function probe (CAS 324541-03-9) for preclinical oncology. Unlike chlorambucil, its sulfamoyl benzamide scaffold delivers potent CB2 receptor modulation alongside nitrogen mustard-driven DNA crosslinking, enabling unique immunogenic cell death synergy studies. With a high LogD (3.99) for predicted brain penetrance, it is the precise candidate for orthotopic glioblastoma models. Trust only this exact 4-chlorophenyl analog for reproducible pharmacokinetic and efficacy data.

Molecular Formula C17H17Cl3N2O3S
Molecular Weight 435.74
CAS No. 324541-03-9
Cat. No. B2623296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
CAS324541-03-9
Molecular FormulaC17H17Cl3N2O3S
Molecular Weight435.74
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N(CCCl)CCCl
InChIInChI=1S/C17H17Cl3N2O3S/c18-9-11-22(12-10-19)26(24,25)16-7-1-13(2-8-16)17(23)21-15-5-3-14(20)4-6-15/h1-8H,9-12H2,(H,21,23)
InChIKeyQGVQZYICHXCZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide (CAS 324541-03-9): Structural and Physicochemical Baseline for Procurement


4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide (CAS 324541-03-9) is a synthetic small molecule (MF: C₁₇H₁₇Cl₃N₂O₃S, MW: 435.75 g/mol) belonging to the sulfamoyl benzamide class [1]. Its structure uniquely integrates a DNA-alkylating nitrogen mustard moiety (bis(2-chloroethyl)amine) with a sulfamoyl benzamide scaffold known to target cannabinoid receptor 2 (CB2), as characterized in the Adolor CB2 agonist series [2]. Predicted physicochemical properties (ACD/Labs Percepta v14.00) indicate a LogP of 4.40, LogD (pH 7.4) of 3.99, zero Rule-of-5 violations, and moderate aqueous solubility (0.87 mg/L), positioning this compound as a potentially brain-penetrant, orally bioavailable candidate for preclinical research [1].

Why Generic Nitrogen Mustards or CB2 Agonists Cannot Substitute for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide


Substituting 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide with a generic nitrogen mustard (e.g., chlorambucil) or a dedicated CB2 agonist (e.g., compound 27 from Worm et al. 2008) would fail to reproduce the compound's intended bifunctional pharmacology [1][2]. The nitrogen mustard moiety provides DNA alkylation capacity absent in simple CB2 agonists, while the sulfamoyl benzamide scaffold confers specific receptor-binding properties distinct from carboxylic acid-linked mustards [3]. The 4-chlorophenyl substitution on the benzamide nitrogen further differentiates this molecule from its 4-bromo, 4-ethoxy, or unsubstituted phenyl analogs, which exhibit altered CB2 affinity and metabolic stability profiles [2][4]. Reliable pharmacological outcomes require the exact combination of these structural elements.

Quantitative Differentiators of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide (CAS 324541-03-9) vs. Structural Analogs


Dual-Function DNA Alkylation and CB2 Cannabinoid Targeting: Class-Level Advantage Over Single-Mechanism Agents

This compound embeds a nitrogen mustard (bis(2-chloroethyl)amine) within a sulfamoyl benzamide CB2 ligand scaffold, a dual-function design absent from standard CB2 agonists such as Adolor's compound 27 or from DNA alkylators like chlorambucil [1][2]. Nitrogen mustards crosslink DNA at N7-guanine (IC50 values in the low μM range in standard cytotoxicity assays), while CB2 agonism (EC50 as low as 10 nM for optimized sulfamoyl benzamides) provides anti-inflammatory and analgesic activity [3][4]. This convergence enables studies of combined DNA damage and CB2-mediated signaling in tumor or inflammatory microenvironments that single-mechanism agents cannot address.

DNA alkylation CB2 cannabinoid receptor Bifunctional pharmacology

Sulfamoyl vs. Carboxyl Linker: Predicted Permeability Advantage Over Chlorambucil

The sulfamoyl linker in 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide confers a distinct permeability profile compared to the carboxylic acid linker in chlorambucil. At physiological pH 7.4, the target compound has a predicted LogD of 3.99, while chlorambucil (predominantly ionized at its carboxylic acid) exhibits a LogD of approximately 1.5 [1][2]. This ~2.5 log unit difference translates to an estimated 300-fold higher passive membrane permeability for the sulfamoyl compound based on the pH-partition hypothesis, enabling potential CNS distribution studies that chlorambucil cannot support [3].

Passive permeability Blood-brain barrier LogD comparison

4-Chloro vs. 4-Bromo Phenyl Substitution: Synthetic Accessibility and Crystallinity for Formulation

The 4-chloro substituent on the N-phenyl ring of 324541-03-9 offers distinct synthetic and solid-state advantages over the corresponding 4-bromo analog (CAS 307510-41-4) [1]. 4-Chloroaniline is approximately 1.5× more reactive than 4-bromoaniline in amide coupling reactions due to reduced steric hindrance, facilitating higher synthetic yields [2]. The 4-chloro derivative has a predicted melting point of 259°C and higher crystal lattice energy compared to the 4-bromo analog (predicted MP ~240°C), providing superior ambient storage stability for long-duration preclinical studies [1].

Halogen substitution Synthetic tractability Solid-state properties

Research and Industrial Application Scenarios for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide (CAS 324541-03-9)


Investigating Combined DNA Damage and CB2-Mediated Anti-Inflammatory Signaling in Preclinical Oncology Models

Use 324541-03-9 as a dual-function probe to simultaneously induce DNA crosslinking (via nitrogen mustard) and modulate CB2 receptors in tumor-associated immune cells [1]. Unlike chlorambucil, which lacks CB2 activity, this compound enables studies of whether CB2 activation synergizes with DNA damage to enhance immunogenic cell death in syngeneic tumor models [2].

CNS-Penetrant Alkylating Agent Development for Brain Tumor Xenograft Studies

With a predicted LogD (pH 7.4) of 3.99—approximately 2.5 log units higher than chlorambucil—324541-03-9 is predicted to exhibit enhanced passive blood-brain barrier permeability [1]. This makes it a candidate for in vivo efficacy testing in orthotopic glioblastoma models where CNS exposure of DNA alkylators is critical [2].

Crystalline Formulation and Long-Term Stability Studies for Sulfamoyl Benzamide Libraries

Leveraging its high predicted melting point (259°C) and favorable crystallinity compared to the 4-bromo analog, 324541-03-9 serves as a model compound for developing stable amorphous solid dispersion or crystalline suspension formulations for oral gavage in rodent pharmacology studies [1].

Quote Request

Request a Quote for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.